molecular formula C16H10O3 B12169687 3-hydroxy-2-(phenylcarbonyl)-1H-inden-1-one CAS No. 27832-50-4

3-hydroxy-2-(phenylcarbonyl)-1H-inden-1-one

Cat. No.: B12169687
CAS No.: 27832-50-4
M. Wt: 250.25 g/mol
InChI Key: LMYFYBHZOMGFRR-UHFFFAOYSA-N
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Description

3-hydroxy-2-(phenylcarbonyl)-1H-inden-1-one is an organic compound with a unique structure that combines an indene core with a hydroxyl group and a phenylcarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-2-(phenylcarbonyl)-1H-inden-1-one typically involves the reaction of aromatic aldehydes with diazo compounds. The process often employs base-catalyzed reactions, but recent advancements have focused on using Lewis acid and Brønsted acid catalysts to improve yields and selectivity .

Industrial Production Methods

Industrial production methods for this compound are still under development, with research focusing on optimizing reaction conditions and scaling up the synthesis process. The use of continuous flow reactors and advanced catalytic systems are being explored to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-2-(phenylcarbonyl)-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The phenylcarbonyl group can be reduced to a hydroxyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic substitution reactions typically involve reagents like bromine (Br₂) and nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the phenylcarbonyl group yields a secondary alcohol.

Scientific Research Applications

3-hydroxy-2-(phenylcarbonyl)-1H-inden-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-hydroxy-2-(phenylcarbonyl)-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-hydroxy-2-(phenylcarbonyl)-1H-inden-1-one is unique due to its indene core combined with a hydroxyl and phenylcarbonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

27832-50-4

Molecular Formula

C16H10O3

Molecular Weight

250.25 g/mol

IUPAC Name

2-[hydroxy(phenyl)methylidene]indene-1,3-dione

InChI

InChI=1S/C16H10O3/c17-14(10-6-2-1-3-7-10)13-15(18)11-8-4-5-9-12(11)16(13)19/h1-9,17H

InChI Key

LMYFYBHZOMGFRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=C2C(=O)C3=CC=CC=C3C2=O)O

Origin of Product

United States

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